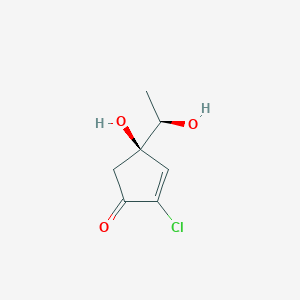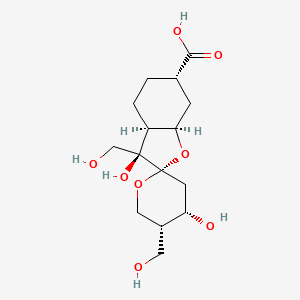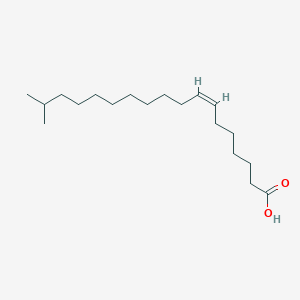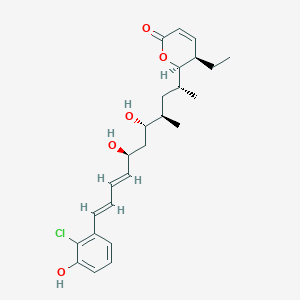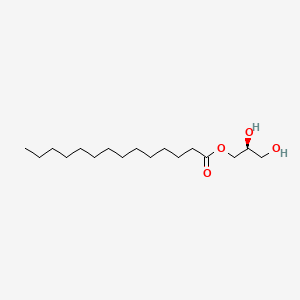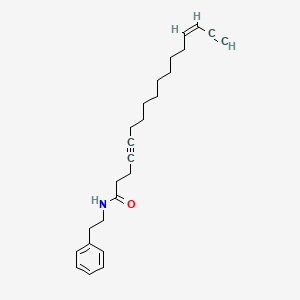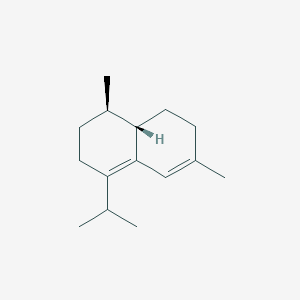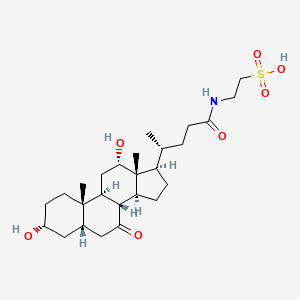
3,12-Dihydroxy-7-oxocholanoyltaurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-oxotaurodeoxycholic acid is a bile acid taurine conjugate derived from 7-oxodeoxycholic acid. It is a bile acid taurine conjugate, a 3alpha-hydroxy steroid, a 7-oxo steroid, a 12alpha-hydroxy steroid and a monocarboxylic acid amide. It derives from a taurodeoxycholic acid. It is a conjugate acid of a 7-oxotaurodeoxycholate.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Bile Acid Biosynthesis
Research has explored the metabolic pathways of oxocholanic acids, including 3,12-dihydroxy-7-oxocholanoyltaurine. Studies have shown that in rat liver, the 3-oxo group of oxocholanic acids is reduced to 3 alpha-hydroxy metabolites, while the 7-oxo group is partially excreted unchanged or as 7 alpha-hydroxy metabolites (Anwer & Hegner, 1982). This research provides valuable insights into the metabolism of bile acids, which are crucial for digestion and absorption of dietary fats.
Role in Neurological Disorders
Research involving dihydroxyoxocholestenoic acids, related to 3,12-dihydroxy-7-oxocholanoyltaurine, has been conducted to understand their presence in human cerebrospinal fluid and plasma. These studies found that even in cases of cerebrotendinous xanthomatosis, where bile acid biosynthesis is disrupted, certain oxocholestenoic acids were still synthesized. This indicates a potential role of these acids in neurological disorders (Abdel-Khalik et al., 2018).
Effects on Biliary Lipid Secretion
In studies involving dogs, it was observed that 3,12-dihydroxy-7-oxocholanoyltaurine affected bile flow and biliary lipid secretion. This compound was secreted efficiently in bile and exhibited effects on lipid secretion (Danzinger et al., 1984). Such findings are critical for understanding the role of bile acids in lipid metabolism and liver function.
Applications in Drug Solubility
The conjugation of amino acids with bile acids, including derivatives of 3,12-dihydroxy-7-oxocholanoyltaurine, has been explored to enhance the solubility and dissolution of poorly water-soluble drugs like indomethacin and phenylbutazone. This research suggests potential pharmaceutical applications of these bile acids (Tripathi et al., 1992).
Structural Studies and Crystallography
Crystal structure studies of oxo-cholic acids, closely related to 3,12-dihydroxy-7-oxocholanoyltaurine, have been conducted to understand their molecular aggregations and interactions. These studies reveal the supramolecular architectures formed by these acids, contributing to the understanding of their physical and chemical properties (Bertolasi et al., 2005).
Eigenschaften
Produktname |
3,12-Dihydroxy-7-oxocholanoyltaurine |
|---|---|
Molekularformel |
C26H43NO7S |
Molekulargewicht |
513.7 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H43NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-20,22,24,28,30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,22+,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
VXWYZDSFMHCNQA-UUGCEIAESA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Synonyme |
3 alpha,12 alpha-dihydroxy-7-keto-5 beta-cholanoyltaurine 3,12-dihydroxy-7-oxocholanoyltaurine 3,12-HOCT tauro-3 alpha,12 alpha-dihydroxy-7-keto-5-beta-cholanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



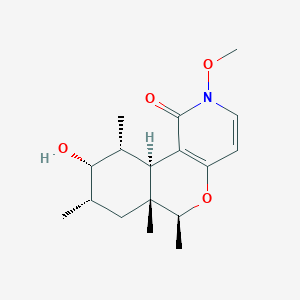
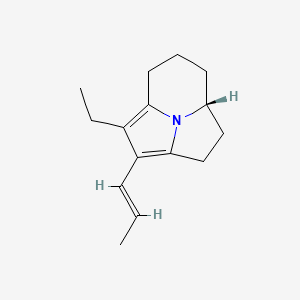
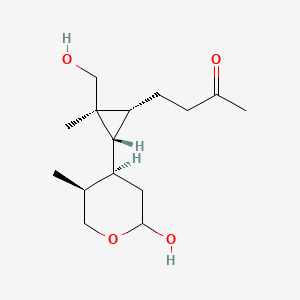
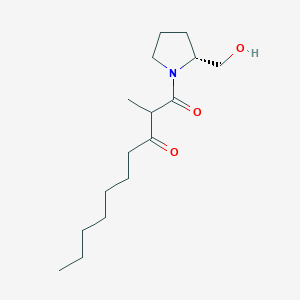

![1-(3-Phenylpropyl)-4-[[(4R)-2-(3-pyridyl)thiazolidin-4-yl]carbonyl]piperazine](/img/structure/B1249627.png)
